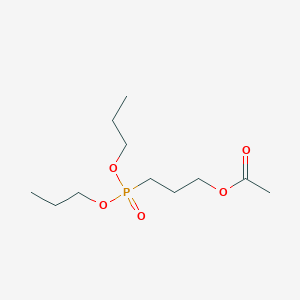
3-(Dipropoxyphosphoryl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dipropoxyphosphoryl)propyl acetate is an organic compound with the molecular formula C11H23O5P. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropoxyphosphoryl)propyl acetate typically involves the esterification of 3-(Dipropoxyphosphoryl)propyl alcohol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dipropoxyphosphoryl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dipropoxyphosphoryl)propyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-(Dipropoxyphosphoryl)propyl acetate involves its hydrolysis by esterases to release 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme . The released products can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Similar ester with a simpler structure.
Methyl acetate: Another simple ester with similar properties.
Butyl acetate: A longer-chain ester with different physical properties.
Uniqueness
3-(Dipropoxyphosphoryl)propyl acetate is unique due to the presence of the dipropoxyphosphoryl group, which imparts distinct chemical and physical properties. This group can participate in additional reactions compared to simpler esters, making it a versatile compound in various applications .
Propiedades
Número CAS |
88584-97-8 |
|---|---|
Fórmula molecular |
C11H23O5P |
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
3-dipropoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C11H23O5P/c1-4-7-15-17(13,16-8-5-2)10-6-9-14-11(3)12/h4-10H2,1-3H3 |
Clave InChI |
LIOGQTUZCLKYJV-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CCCOC(=O)C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
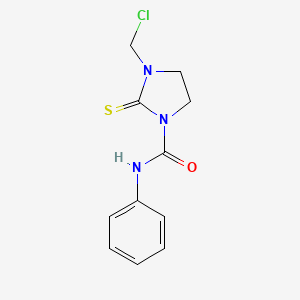
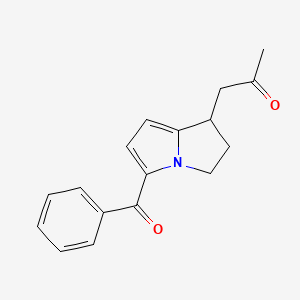
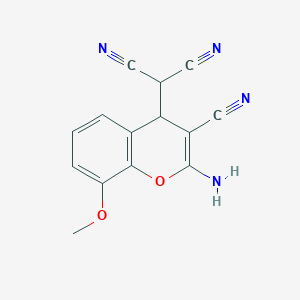
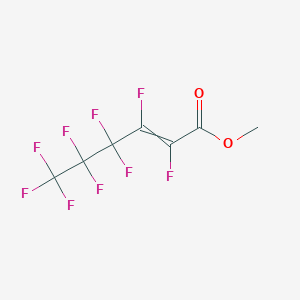
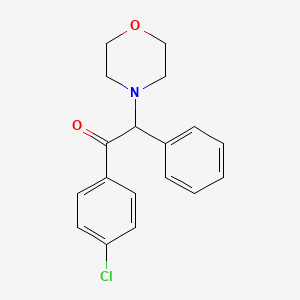

![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
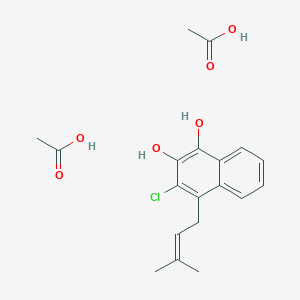
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
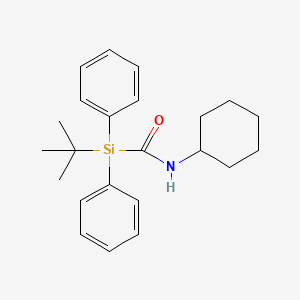
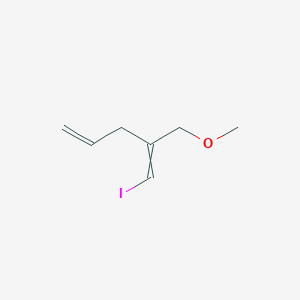
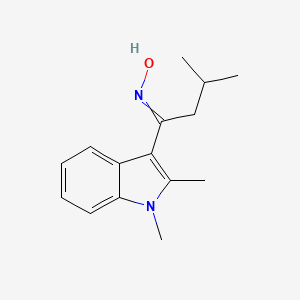
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
